(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride vs (S)-isomer
(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride vs (S)-isomer
An In-Depth Technical Guide to the Stereoisomers of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride: (R) vs. (S)
Authored by a Senior Application Scientist
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of medicinal chemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 1-Methylpyrrolidine-3-carboxylic acid, a derivative of the cyclic amino acid β-proline, is a chiral building block of significant interest.[1][2] Its rigid, five-membered ring provides a structurally constrained scaffold that is invaluable for designing molecules with high affinity and selectivity for biological targets.[3][4]
This compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Methylpyrrolidine-3-carboxylic acid and (S)-1-Methylpyrrolidine-3-carboxylic acid. While they share the same chemical formula and connectivity, their three-dimensional architectures are distinct. This stereochemical difference is paramount, as biological systems—composed of chiral entities like proteins and nucleic acids—interact differently with each enantiomer.[5] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[5]
This guide provides an in-depth technical examination of the (R) and (S) isomers of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. We will explore their synthesis and resolution, comparative analytical techniques, and the stereospecific implications for their application, equipping researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these versatile chiral synthons.
Part 1: Physicochemical Properties—A Tale of Two Isomers
Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, densities, and solubilities in achiral solvents are the same. The defining physical difference lies in their interaction with plane-polarized light, a property known as optical activity. One isomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it an equal amount in a counter-clockwise (-) direction (levorotatory). It is crucial to note that the (R/S) designation, which describes the absolute configuration of the chiral center, does not directly correlate with the direction of optical rotation (+/-).
| Property | (R)-1-Methylpyrrolidine-3-carboxylic acid HCl | (S)-1-Methylpyrrolidine-3-carboxylic acid HCl | Racemic 1-Methylpyrrolidine-3-carboxylic acid HCl |
| Molecular Formula | C₆H₁₂ClNO₂[6] | C₆H₁₂ClNO₂[7] | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol [6] | 165.62 g/mol [7] | 165.62 g/mol |
| Appearance | Off-white to light yellow solid[8] | Solid (Appearance not specified) | Solid |
| Purity | ≥95% (Typical) | ≥97% (Typical)[9] | ≥95% (Typical) |
| Storage | Sealed in dry, room temperature or 2-8°C[8] | Sealed in dry, room temperature | Sealed in dry, room temperature |
| Optical Rotation | Specific rotation is opposite in sign to the (S)-isomer. | Specific rotation is opposite in sign to the (R)-isomer. | [α] = 0° (inactive) |
Part 2: Stereospecific Synthesis and Chiral Resolution
Obtaining enantiomerically pure forms of 1-Methylpyrrolidine-3-carboxylic acid is a critical first step for any meaningful research or development. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture. The ideal approach is enantioselective synthesis, as it avoids the loss of 50% of the material inherent in resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by:
-
Using a Chiral Precursor: A common and effective method is to start with an enantiomerically pure building block, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, and subsequently introduce the N-methyl group. A typical reaction is reductive amination, where the parent amino acid is reacted with formaldehyde in the presence of a reducing agent (e.g., H₂ over a palladium or platinum catalyst).[10]
-
Organocatalytic Methods: Advanced techniques, such as organocatalytic enantioselective Michael additions, can be used to construct the chiral pyrrolidine ring from achiral starting materials, achieving high enantiomeric excess (ee).[11][12]
Chiral Resolution of Racemic Mixtures
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process, known as chiral resolution, relies on converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[13]
Common Resolution Techniques:
-
Diastereomeric Salt Crystallization: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(-)-Mandelic Acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution.[13]
-
Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes. For example, a lipase can selectively hydrolyze the methyl or ethyl ester of one enantiomer, leaving the other enantiomer as the unreacted ester. When the reaction reaches approximately 50% conversion, the resulting acid and the unreacted ester can be separated.[13]
-
Preparative Chiral HPLC: While often used for analysis, High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) can also be scaled up to separate gram quantities of enantiomers.
Caption: General workflow for chiral resolution.
Part 3: Analytical Techniques for Chiral Discrimination
Once a single enantiomer has been synthesized or isolated, its enantiomeric purity must be rigorously verified. Several analytical techniques are employed for this purpose, with chiral chromatography being the gold standard.[5][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for determining enantiomeric excess (ee%).
-
Direct Method: This approach uses a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector (e.g., polysaccharide-based derivatives) that forms transient, diastereomeric complexes with the enantiomers. The different stabilities of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[13]
-
Indirect Method: In this method, the enantiomeric mixture is first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[15] These diastereomers can then be easily separated on a standard, achiral HPLC column (like a C18 column) because they have different physical properties.[15][16] This is a robust and often more accessible method if a specialized chiral column is unavailable.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful separation technique. For chiral analysis, a chiral selector is added to the background electrolyte (running buffer). The enantiomers form transient diastereomeric complexes with the selector, which alters their effective electrophoretic mobility, leading to separation.[13]
Caption: Workflow for determining enantiomeric purity.
Part 4: Stereospecific Applications and Biological Significance
The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules.[2][4][17] The stereochemistry at the C3 position is often a critical determinant of a compound's interaction with its biological target. For example, (R)-pyrrolidine-3-carboxylic acid derivatives have been reported as components of enzyme inhibitors and receptor agonists.[2]
While specific biological data for the N-methylated hydrochloride salts are often proprietary or part of ongoing research, the principles can be extrapolated from their parent structures. For instance:
-
DPP-IV Inhibitors: The pyrrolidine scaffold is a key component in gliptins (like Vildagliptin), which are used to treat type 2 diabetes. The specific stereochemistry is essential for fitting into the active site of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[4][17]
-
Receptor Agonists: The constrained nature of the pyrrolidine ring is ideal for designing ligands that can selectively bind to G-protein coupled receptors (GPCRs), such as GPR120 agonists for metabolic disorders.[17] The orientation of the carboxylic acid group, dictated by the (R) or (S) configuration, governs the key binding interactions (e.g., hydrogen bonding, salt bridges) within the receptor's binding pocket.
The use of a single, well-characterized enantiomer is mandated by regulatory agencies like the FDA for new drug development. This practice, known as chiral switching, ensures that the therapeutic agent has an optimized efficacy and safety profile by eliminating the metabolic burden and potential off-target effects of the non-therapeutic distomer.[5]
Part 5: Experimental Protocol: Indirect Chiral HPLC Analysis
This protocol details a self-validating method for determining the enantiomeric excess of 1-Methylpyrrolidine-3-carboxylic acid by converting the enantiomers into diastereomeric amides for analysis on a standard achiral HPLC column.
Objective: To determine the enantiomeric purity of a sample of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride.
Pillar of Trustworthiness: This protocol is self-validating. By derivatizing and analyzing a known racemic sample first, a baseline separation of the two diastereomer peaks is established. The analysis of an unknown sample is then compared against this reference, ensuring confidence in the identification and quantification of each enantiomer.
Methodology:
-
Materials:
-
Sample: (R/S)-1-Methylpyrrolidine-3-carboxylic acid HCl (for reference), and the unknown sample.
-
Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methylbenzylamine or similar chiral amine.[13]
-
Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF, reaction solvent), Acetonitrile (ACN, HPLC grade), Deionized Water, Formic Acid.
-
-
Instrumentation:
-
Standard HPLC system with UV detector.
-
Achiral reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
-
Experimental Procedure (Derivatization):
-
Step 1: In a clean vial, dissolve ~5 mg of the 1-Methylpyrrolidine-3-carboxylic acid HCl sample in 1 mL of DCM.
-
Step 2: Add 1.5 equivalents of the coupling agent (e.g., HBTU) and 2.0 equivalents of DIPEA. Stir for 5 minutes at room temperature. Causality: The base neutralizes the hydrochloride salt and activates the carboxylic acid with the coupling agent to form a highly reactive intermediate.
-
Step 3: Add 1.2 equivalents of the chiral amine CDA (e.g., (S)-(-)-α-Methylbenzylamine).
-
Step 4: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS if possible to ensure completion. Validation: Complete reaction is crucial to prevent kinetic resolution, which would lead to inaccurate ee% values.
-
Step 5: Quench the reaction by adding a small amount of water. Extract the organic layer, dry it with sodium sulfate, and evaporate the solvent.
-
Step 6: Reconstitute the residue in a known volume of the HPLC mobile phase for injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 10% B to 90% B gradient over 20-30 minutes. Rationale: A gradient is used to ensure elution of both the diastereomers and any unreacted starting materials with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength appropriate for the chromophore introduced by the CDA).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two resulting diastereomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major peak and Area₂ is the area of the minor peak).
-
Conclusion
The (R) and (S) enantiomers of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride are seemingly identical yet functionally distinct molecules. Their shared physical properties belie a profound difference in their stereochemistry, which dictates their interactions within the chiral environment of a biological system. For professionals in drug discovery and chemical research, a mastery of the techniques for their stereoselective synthesis, resolution, and analysis is not merely an academic exercise—it is a prerequisite for innovation and regulatory compliance. The choice of enantiomer, the method of its preparation, and the rigor of its analysis are foundational decisions that directly impact the efficacy, safety, and ultimate success of novel therapeutics derived from this versatile chiral scaffold.
References
-
BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. [13]
-
Higashi, T., et al. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. (Source details limited, refers to a scientific presentation or publication).[15]
-
Sigma-Aldrich. 1-Methylpyrrolidine-3-carboxylic acid hydrochloride Product Page.
-
PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [7]
-
Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid Product Page. [1]
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [18]
-
Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. [10]
-
Yin, F., Garifullina, A., & Tanaka, F. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [2]
-
Uno, K., et al. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [19]
-
BLD Pharm. (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Product Page. [6]
-
ChemicalBook. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE. [8]
-
Smolecule. Buy 1-Methylpyrrolidine-3-carboxylic acid. [20]
-
Encyclopedia of Chromatography. Chiral Drug Separation. (Source details limited, likely a chapter in a reference work).
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [11]
-
Chemsrc. (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. [9]
-
BenchChem. Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. [17]
-
Wang, R., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [14]
-
Yin, F., et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [12]
-
Wikipedia. Chiral analysis. [5]
-
MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid. [21]
-
TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. [22]
-
Gatti, R., et al. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [16]
-
BenchChem. An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid. [3]
-
Iannazzo, D., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 7. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 9. CAS#:952484-58-1 | (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 10. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 16. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Buy 1-Methylpyrrolidine-3-carboxylic acid | 412281-11-9 [smolecule.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. tcichemicals.com [tcichemicals.com]
